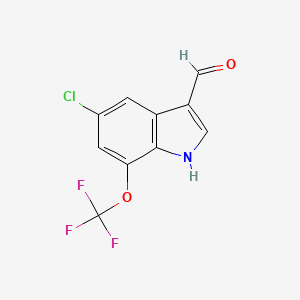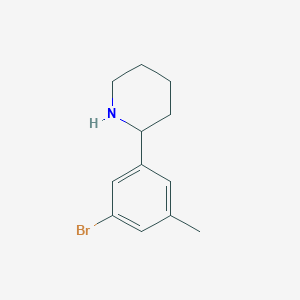
2-(3-Bromo-5-methylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-methylphenyl)piperidine is a chemical compound with the molecular formula C12H16BrN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylphenyl)piperidine typically involves the bromination of 3-methylphenylpiperidine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 3-methylphenylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-methylphenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted piperidines depending on the nucleophile used.
Oxidation: Products include ketones or aldehydes derived from the original compound.
Reduction: Products include amines or other reduced forms of the compound.
Scientific Research Applications
2-(3-Bromo-5-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methylphenyl)piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-5-methylphenylsulfonyl)piperidine
- 3-Bromo-5-methylphenylpiperidine
- 2-(3-Bromo-5-methylphenyl)pyridine
Uniqueness
2-(3-Bromo-5-methylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methyl group on the phenyl ring, along with the piperidine moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-(3-bromo-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16BrN/c1-9-6-10(8-11(13)7-9)12-4-2-3-5-14-12/h6-8,12,14H,2-5H2,1H3 |
InChI Key |
OBENUHHSOOGRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
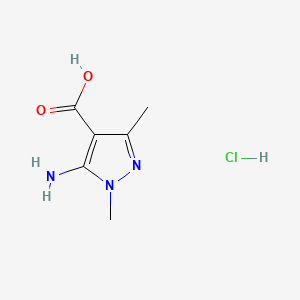
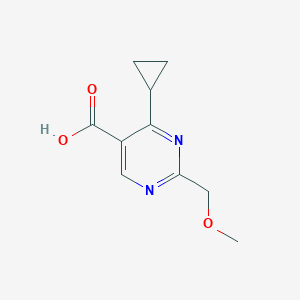
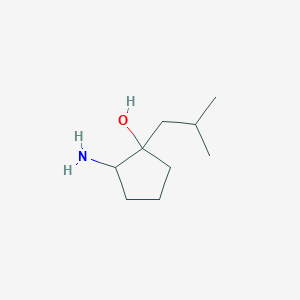
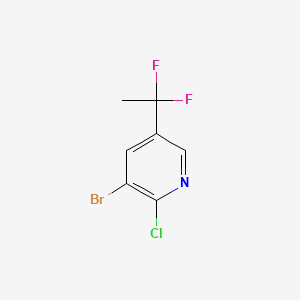

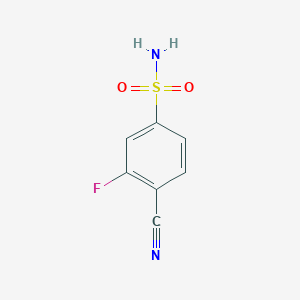
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)
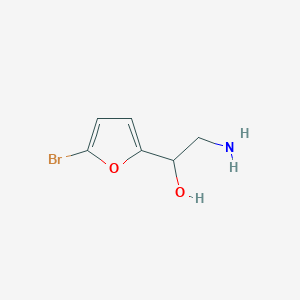
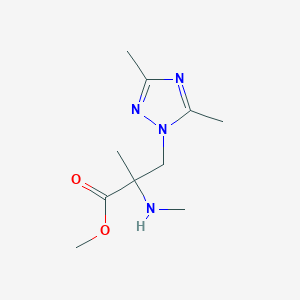

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)

